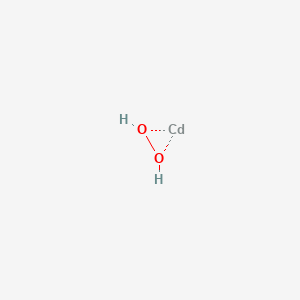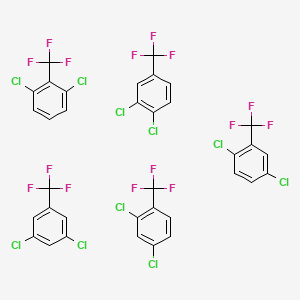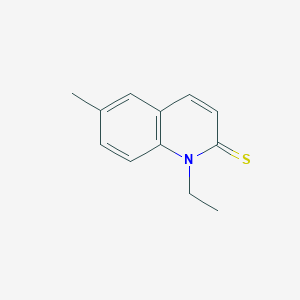
1-Ethyl-6-methyl-2(1H)-quinolinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-6-methyl-2(1H)-quinolinethione is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an ethyl group at the 1-position, a methyl group at the 6-position, and a thione group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-6-methyl-2(1H)-quinolinethione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone derivatives with carbon disulfide and an alkylating agent under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinolinethione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-6-methyl-2(1H)-quinolinethione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding quinoline derivative.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Quinoline derivatives.
Substitution: Functionalized quinoline derivatives with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
1-Ethyl-6-methyl-2(1H)-quinolinethione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-6-methyl-2(1H)-quinolinethione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-6-methyl-2(1H)-quinolinone: Similar structure but with a ketone group instead of a thione group.
6-Methyl-2(1H)-quinolinethione: Lacks the ethyl group at the 1-position.
1-Ethyl-2(1H)-quinolinethione: Lacks the methyl group at the 6-position.
Uniqueness
1-Ethyl-6-methyl-2(1H)-quinolinethione is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the thione functionality provides a distinct profile compared to other quinoline derivatives.
This comprehensive overview of this compound highlights its significance in various fields of research and industry
Propiedades
Número CAS |
33682-78-9 |
|---|---|
Fórmula molecular |
C12H13NS |
Peso molecular |
203.31 g/mol |
Nombre IUPAC |
1-ethyl-6-methylquinoline-2-thione |
InChI |
InChI=1S/C12H13NS/c1-3-13-11-6-4-9(2)8-10(11)5-7-12(13)14/h4-8H,3H2,1-2H3 |
Clave InChI |
LDMVNONUSZSNAQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=CC1=S)C=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


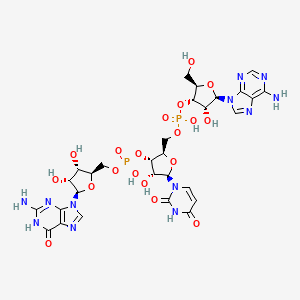
![1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B13748623.png)
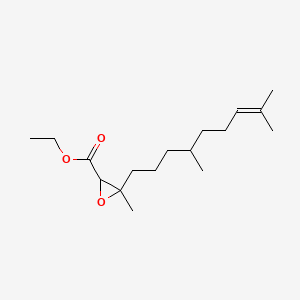
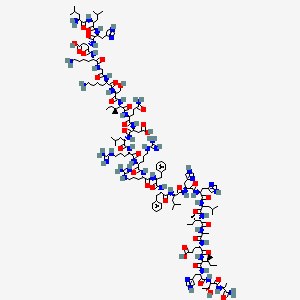
![2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13748631.png)
![Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate](/img/structure/B13748633.png)




![2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13748674.png)
